molecular formula C22H30N2O5 B12292586 N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt

N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt

Cat. No.: B12292586
M. Wt: 402.5 g/mol
InChI Key: KDQYJRLZCOLDFL-UHFFFAOYSA-N
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Description

This compound is characterized by its unique chemical structure, which includes an acetyl group, a methyl dopa moiety, and a dimethyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt involves multiple steps, starting from the basic building blocks of the compound. The initial step typically involves the acetylation of D-alpha-methyl dopa, followed by the introduction of the dimethyl ether group. The final step involves the formation of the salt with (+)-alpha-methylbenzylamine. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of appropriate catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl D-alpha-methyl dopa
  • N-Acetyl D-alpha-methyl dopa dimethyl ether
  • (+)-alpha-methylbenzylamine

Uniqueness

N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt is unique due to its combination of functional groups and the presence of the (+)-alpha-methylbenzylamine salt

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine

InChI

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3

InChI Key

KDQYJRLZCOLDFL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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